molecular formula C11H9ClN2 B1453988 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine CAS No. 267220-21-3

5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

Cat. No. B1453988
CAS RN: 267220-21-3
M. Wt: 204.65 g/mol
InChI Key: BQSMYGSITMSMRA-UHFFFAOYSA-N
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Description

5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is a chemical compound. It is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives, including 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine, has been a subject of research for many years . The strategies related to the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

Naphthyridines, including 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer drugs. Its structure allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Researchers have been exploring its efficacy against different cancer cell lines, studying its structure-activity relationship (SAR) and molecular modeling to optimize its anticancer properties .

Organic Synthesis: Reactivity and Derivatization

In organic synthesis, the reactivity of this compound with electrophilic or nucleophilic reagents is of significant interest. It can undergo various reactions, including oxidations, reductions, and cross-coupling, which are essential for creating a diverse array of derivatives for further application in drug discovery and material science .

Material Science: Light-Emitting Diodes (LEDs)

Due to its unique electronic properties, this compound is used in the field of material science, particularly in the development of components for light-emitting diodes (LEDs). Its ability to emit light when electrically excited makes it a valuable component in the design of more efficient and durable LEDs .

Biological Studies: HIV and Antimicrobial Activity

The compound’s versatility extends to biological studies, where it has been found to exhibit anti-HIV and antimicrobial activities. Its interaction with biological membranes and enzymes could lead to new treatments for HIV and bacterial infections .

Agriculture: Pest Control Agents

In agriculture, derivatives of this compound are being investigated for their potential use as pest control agents. Their ability to interfere with the life cycle of pests without harming crops makes them an attractive alternative to traditional pesticides .

Photophysical Applications: Molecular Sensors

The photophysical properties of this compound make it suitable for use in molecular sensors. These sensors can detect changes in the environment, such as pH shifts or the presence of specific ions, which is crucial for various industrial and environmental monitoring applications .

properties

IUPAC Name

5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-7-3-1-5-9(7)14-11-8(10)4-2-6-13-11/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSMYGSITMSMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2Cl)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654697
Record name 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

CAS RN

267220-21-3
Record name 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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